Rosarin
Overview
Description
Rosarin is a cinnamyl alcohol glycoside isolated from Rhodiola rosea . It is considered one of the most important active ingredients in Rhodiola rosea .
Synthesis Analysis
The synthesis of the pyridazine-bridged expanded rosarin and a reduced precursor, semi-rosarinogen, has been reported . A single crystal X-ray diffraction analysis and theoretical calculations show that both have distorted structures .Molecular Structure Analysis
Rosarin’s IUPAC name is (2 E )-3-Phenylprop-2-en-1-yl α- L -arabinofuranosyl- (1→6)-β- D -glucopyranoside . Its molecular formula is C20H28O10 and its molecular weight is 428.43 g/mol .Chemical Reactions Analysis
Expanded rosarin and its precursor can differentiate various thiols in organic solvents by means of species-specific colour changes and reaction times .Scientific Research Applications
Anti-inflammatory and Antioxidant Effects
Rosarin, along with other biologically active compounds like salidroside, rosavin, and tyrosol found in Rhodiola rosea, has demonstrated significant therapeutic effects across various studies. Notably, these compounds exhibit antioxidant and anti-inflammatory properties, which are crucial for treating conditions such as osteoarthritis, inflammatory skin diseases like rosacea, and enhancing general cellular resistance against external stressors. These effects are mediated through the modulation of immune responses, reduction of pro-inflammatory cytokines, and the suppression of oxidative stress (Kučinskaitė, Briedis, & Savickas, 2004; Deng et al., 2021; Marchev et al., 2017).
Neuroprotection
Rhodiola rosea, specifically compounds like rosarin, has been researched for its potential in neuroprotection. The adaptogenic qualities of Rhodiola rosea, which include rosarin, have been linked to improved cognitive functions and a potential to alleviate neurodegenerative conditions. These effects are partly attributed to the modulation of neurotransmitter pathways and protection against oxidative stress (Zubeldia et al., 2013).
Wound Healing
Studies on Rosa damascena, which contains compounds similar to rosarin, have shown promising results in wound healing applications. The effects observed include faster wound closure, enhanced epithelialization, and increased angiogenesis, highlighting the potential of rosarin-containing extracts in the treatment and management of wounds (Kim et al., 2015).
Anti-cancer and Anti-tumorigenic Activities
Rosarin and associated compounds from Rhodiola rosea and Rosa species have been investigated for their anti-cancer properties. These studies suggest that rosarin can inhibit the proliferation of cancer cells, induce apoptosis, and may potentially stop the growth of malignant tumors. The underlying mechanisms include modulation of various signaling pathways, suggesting a comprehensive approach to cancer treatment (Lee et al., 2008).
Future Directions
Research on Rosarin is ongoing, with a focus on improving its extraction and synthesis, understanding its pharmacological activities, and exploring its therapeutic effects on various diseases . The development and maturation of the technology of synthesizing Rosarin by chemical or biological methods have provided the possibility of large-scale production .
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O10/c21-9-12-14(22)17(25)20(29-12)28-10-13-15(23)16(24)18(26)19(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBFEMIXXHIISM-YZOUKVLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045580 | |
Record name | Rosarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rosarin | |
CAS RN |
84954-93-8 | |
Record name | Rosarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84954-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rosarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-Phenyl-2-propen-1-yl 6-O-a-L-arabinofuranosyl-β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROSARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQA54L0KFI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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